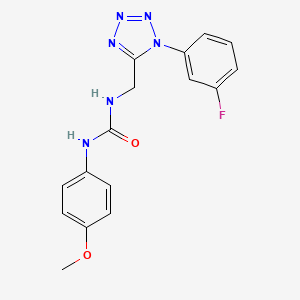

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O2/c1-25-14-7-5-12(6-8-14)19-16(24)18-10-15-20-21-22-23(15)13-4-2-3-11(17)9-13/h2-9H,10H2,1H3,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAKXDNXKDRQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

Coupling Reaction: The tetrazole derivative is then coupled with 4-methoxyphenyl isocyanate in the presence of a base such as triethylamine to form the final urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cycloaddition Reaction : Formation of the tetrazole ring through the reaction of an azide with a nitrile under acidic or basic conditions.

- Electrophilic Aromatic Substitution : Introduction of the fluorophenyl group.

- Nucleophilic Aromatic Substitution : Addition of the methoxyphenyl group.

In industrial settings, continuous flow reactors may be employed to enhance yield and purity while allowing for precise control over reaction conditions.

Therapeutic Applications

Preliminary studies suggest that 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea exhibits significant biological activities, particularly in:

- Antimicrobial Research : The tetrazole moiety is often linked to enhanced biological activity against various pathogens.

- Anticancer Research : The compound has shown potential in inhibiting cancer cell proliferation, making it a target for further pharmacological studies .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds structurally similar to 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea. Results indicated that these compounds exhibited significant cytotoxic effects against several cancer cell lines, suggesting that the tetrazole moiety plays a crucial role in their bioactivity.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial effects of this compound demonstrated its efficacy against specific bacterial strains. The presence of the tetrazole ring was highlighted as a key factor contributing to its antimicrobial activity, indicating potential applications in developing new antibiotics .

Comparative Analysis with Related Compounds

The following table compares structural features and unique properties of compounds related to 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea | Tetrazole ring, urea linkage | Anticancer properties |

| Olmesartan medoxomil | Angiotensin II receptor antagonist | Used for hypertension treatment |

| BMY-22089 | 1-methyl-1H-tetrazol-5-yl group | Focused on pharmacological studies |

| HX-1920 | Tetrazole ring attached to phenyl | Protective effects against nephrotoxicity |

Mechanism of Action

The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring and the fluorophenyl group may facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Effects on Yield and Stability: Electron-withdrawing groups (e.g., -CF₃, -Cl) correlate with higher yields (e.g., 98% for trifluoromethyl-substituted urea in ), likely due to improved crystallization. Conversely, electron-donating groups (e.g., -OCH₃) may reduce yields but enhance solubility .

- Melting Points: Fluorinated derivatives (e.g., 2,4-difluorophenyl in ) exhibit higher melting points (268–270°C), suggesting stronger intermolecular interactions (e.g., dipole-dipole, π-stacking).

- Spectral Signatures: Urea NH protons appear at δ 8.90–9.20 ppm in ¹H-NMR, while tetrazole C-H resonances occur near δ 8.50–9.00 ppm .

Biological Activity

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is a complex organic compound that has drawn considerable attention in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, featuring a tetrazole ring, a fluorophenyl group, and a methoxyphenyl group, suggests potential biological activities, particularly in therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H15FN6O2 |

| Molecular Weight | 344.32 g/mol |

| CAS Number | 921150-72-3 |

| InChI | InChI=1S/C16H15FN6O2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring acts as a bioisostere for carboxylic acids, allowing it to bind effectively to target proteins. The fluorophenyl group enhances lipophilicity, facilitating cellular uptake, while the methoxyphenyl group may influence binding affinity and specificity towards certain biological targets.

Anticancer Properties

Research has indicated that compounds similar to 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with tetrazole moieties can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .

Case Study:

In a study evaluating the cytotoxic effects of related compounds on A549 lung cancer cells, it was found that certain derivatives induced early apoptosis in a significant percentage of cells (28.9% - 42.7%) compared to control groups (7.3%) . This indicates a promising potential for further development as anticancer agents.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Urea derivatives are known for their broad spectrum of biological activities, including antiviral and antibacterial effects. Preliminary assays have indicated that compounds containing the tetrazole ring exhibit activity against various microbial strains.

Synthetic Routes

The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea typically involves multi-step processes:

- Formation of Tetrazole Ring : Achieved through cycloaddition reactions.

- Introduction of Fluorophenyl Group : Via electrophilic aromatic substitution.

- Addition of Methoxyphenyl Group : Through nucleophilic aromatic substitution.

These synthetic routes are crucial for optimizing yield and purity in laboratory settings as well as potential industrial applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(4-fluorophenyl)-1H-tetrazole | Anticancer | Lacks urea moiety |

| 3-methoxyphenyl isocyanate | Antimicrobial | No tetrazole functionality |

| 4-fluorobenzonitrile | Limited biological activity | No urea or tetrazole functionalities |

Q & A

Q. What are the optimal synthetic routes for preparing 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling the tetrazole precursor with the urea moiety. A reported approach for similar compounds involves refluxing in ethanol with sodium acetate as a base at 100°C for 2 hours, followed by purification via column chromatography (ethyl acetate/hexane) to isolate the product . Purity can be confirmed using HPLC (≥95% purity) and NMR spectroscopy to verify the absence of unreacted intermediates. Recrystallization from ethanol or acetonitrile may further enhance crystallinity and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolves the 3D molecular structure, including bond angles and dihedral angles between the tetrazole and urea groups. For example, studies on analogous fluorophenyl-tetrazole derivatives used Mo-Kα radiation (λ = 0.71073 Å) for data collection at 293 K .

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm proton environments, such as the methoxy group (δ ~3.8 ppm) and aromatic fluorophenyl signals (δ ~7.2–7.8 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- In vitro assays : Use kinase or phosphatase inhibition assays with purified enzymes (e.g., tyrosine kinases) at varying compound concentrations (1–100 μM). Measure IC₅₀ values via fluorescence-based substrates .

- Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with normal cells to assess selectivity. Include positive controls (e.g., staurosporine) and triplicate replicates .

- Computational docking : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase), using crystal structures from the PDB .

Q. What strategies resolve contradictions in pharmacological data across different experimental models?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., fixed incubation times, solvent controls) .

- Meta-analysis : Pool data from in vitro and in vivo studies to identify outliers. Apply statistical tools (e.g., Grubbs’ test) to exclude anomalous results .

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity if off-target effects are suspected .

Q. How can computational modeling predict the environmental fate or metabolic pathways of this compound?

- Methodological Answer :

- QSAR models : Predict biodegradability and bioaccumulation using software like EPI Suite. Input parameters include logP (estimated ~2.8) and molecular weight .

- Metabolic pathway simulation : Use LiverMicrosomes™ or CYP450 inhibition assays to identify primary metabolites. LC-MS/MS can detect hydroxylated or demethylated derivatives .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Analog synthesis : Systematically modify substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) and compare bioactivity .

- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ values) with IC₅₀ data .

- Crystallographic overlay : Compare X-ray structures of analogs to identify critical binding motifs .

Data Contradiction and Validation

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.